molecular formula C12H11N3 B054083 2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile CAS No. 118178-51-1

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile

Cat. No.: B054083
CAS No.: 118178-51-1
M. Wt: 197.24 g/mol
InChI Key: XQVKIJFLTOFJDC-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, which “2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile” is, are an important class of compounds with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple and efficient procedure for the synthesis of substituted benzimidazoles involves a one-pot condensation of o-phenylenediamines with aryl aldehydes .


Molecular Structure Analysis

The electronic structure of nitriles, which “this compound” is, is very similar to that of an alkyne with the main difference being the presence of a set of lone pair electrons on the nitrogen .


Chemical Reactions Analysis

Nitriles can undergo a variety of reactions. For example, they can be hydrolyzed to give carboxylic acids, reduced to give primary amines, and react with Grignard reagents .


Physical and Chemical Properties Analysis

Acetonitrile, a simple nitrile, is a clear, colorless liquid with a sweet, ethereal odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems often involves interaction with tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Safety and Hazards

Acetonitrile is a hazardous chemical substance and is regulated as such throughout most of the world. Its primary hazards include reactivity, fire, and toxicity . It is stable under conditions of normal use but is incompatible with acids, bases, nitrating agents, nitrogen-fluorine compounds, oxidizers, perchlorates, and sulfites .

Properties

IUPAC Name

2-(1-prop-2-enylbenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h2-6H,1,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVKIJFLTOFJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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